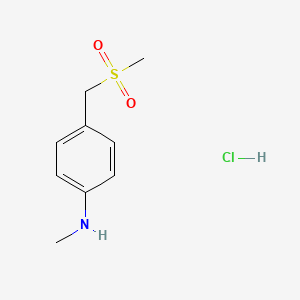
4-(methanesulfonylmethyl)-N-methylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride, commonly referred to as MMS, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 202.66 g/mol and a melting point of 127-128°C. MMS is used as a reagent in organic synthesis, as an intermediate in the preparation of pharmaceuticals, and as a catalyst in various chemical reactions. MMS is also used in the production of dyes, inks, and other industrial chemicals.
科学研究应用
MMS is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the preparation of pharmaceuticals, and as a catalyst in various chemical reactions. It is also used in the production of dyes, inks, and other industrial chemicals. In addition, MMS is used as a buffer in biochemical and physiological experiments, as a reagent in the preparation of polymers, and as a reagent in the synthesis of peptides.
作用机制
MMS acts as a catalyst in a variety of chemical reactions. It catalyzes the hydrolysis of esters, amides, and other organic compounds. It also catalyzes the oxidation of alcohols and the reduction of aldehydes and ketones. In addition, MMS catalyzes the formation of aldehydes from carboxylic acids and the formation of amides from carboxylic acids and amines.
Biochemical and Physiological Effects
MMS has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to stimulate the release of hormones, including insulin and glucagon, and to increase the production of nitric oxide. In addition, MMS has been shown to reduce inflammation and to have anti-oxidant and anti-microbial properties.
实验室实验的优点和局限性
MMS has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time without degradation. However, MMS is a strong acid and can cause skin and eye irritation if handled improperly. It is also toxic if ingested, so it should be handled with care.
未来方向
There are several potential future directions for the use of MMS in scientific research. One possibility is to use it as a reagent in the synthesis of peptides. Another possibility is to use it as a catalyst in the synthesis of polymers. Additionally, further research could be done to explore the biochemical and physiological effects of MMS on living organisms. Finally, further studies could be conducted to determine the potential therapeutic applications of MMS in the treatment of various diseases.
合成方法
MMS can be synthesized in two different ways: the direct method and the indirect method. In the direct method, MMS is synthesized from the reaction of 4-methanesulfonyl-N-methyl aniline and hydrochloric acid. The reaction takes place in aqueous solution at room temperature and produces a white crystalline solid. In the indirect method, MMS is synthesized from the reaction of 4-methanesulfonyl-N-methyl aniline and sodium hydroxide. The reaction takes place in aqueous solution at room temperature and produces a white crystalline solid.
属性
IUPAC Name |
N-methyl-4-(methylsulfonylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-10-9-5-3-8(4-6-9)7-13(2,11)12;/h3-6,10H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWNLBNFCAROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

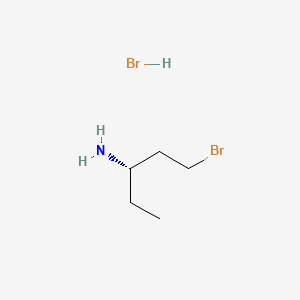
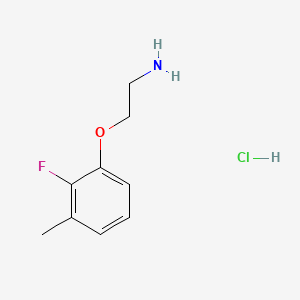
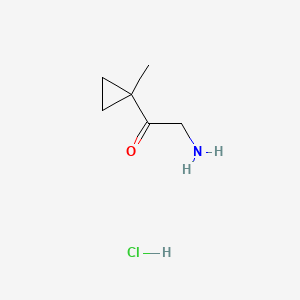
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)
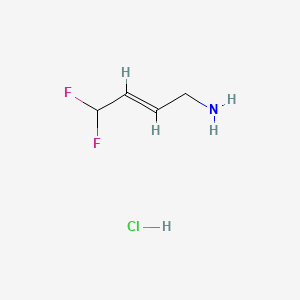
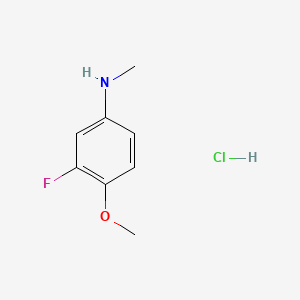
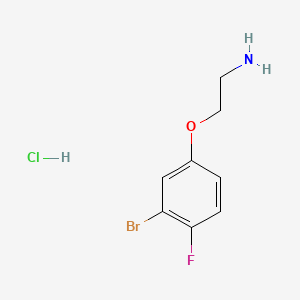
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
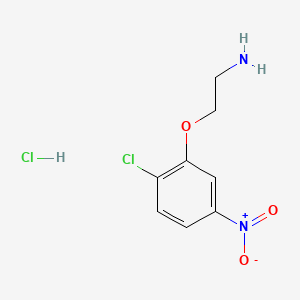

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)
